molecular formula C20H18ClNO5 B271145 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B271145
M. Wt: 387.8 g/mol
InChI Key: LDWWXXUDDMTKHF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common route includes the esterification of 2-(4-methoxyphenyl)-2-oxoacetic acid with 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate
  • 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate

Uniqueness

2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of both methoxy and chloro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications .

Properties

Molecular Formula

C20H18ClNO5

Molecular Weight

387.8 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C20H18ClNO5/c1-26-17-7-5-13(6-8-17)18(23)12-27-20(25)14-9-19(24)22(11-14)16-4-2-3-15(21)10-16/h2-8,10,14H,9,11-12H2,1H3

InChI Key

LDWWXXUDDMTKHF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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